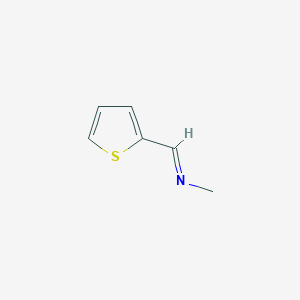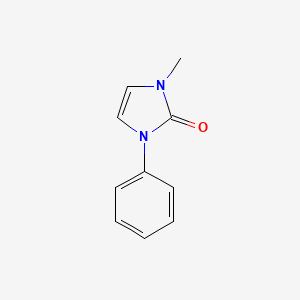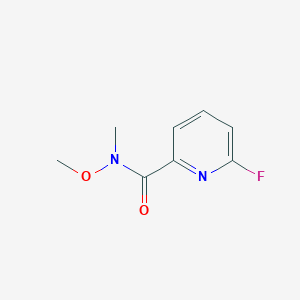
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester
Übersicht
Beschreibung
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester is an organic compound that belongs to the class of esters It is derived from 3-Hydroxy-4-nitrobenzoic acid and benzyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester typically involves the esterification of 3-Hydroxy-4-nitrobenzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester can undergo various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 3-Hydroxy-4-nitrobenzoic acid and benzyl alcohol.
Reduction: 3-Amino-4-hydroxybenzoic acid benzyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release the active acid form, which can further participate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-nitrobenzoic acid: The parent compound, which lacks the benzyl ester group.
4-Hydroxy-3-nitrobenzoic acid: An isomer with the hydroxyl and nitro groups in different positions.
3-Amino-4-hydroxybenzoic acid: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester is unique due to the presence of both the nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activities. The benzyl ester group also enhances the compound’s lipophilicity, which can affect its solubility and interaction with biological membranes .
Eigenschaften
Molekularformel |
C14H11NO5 |
|---|---|
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
benzyl 3-hydroxy-4-nitrobenzoate |
InChI |
InChI=1S/C14H11NO5/c16-13-8-11(6-7-12(13)15(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChI-Schlüssel |
KFIAJZHABCPMKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(tert-Butyl)-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(1'H)-one hydrochloride](/img/structure/B8714431.png)






![2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B8714477.png)


![1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one](/img/structure/B8714493.png)
![2-[2-(4-Methoxy-phenyl)-thiazol-4-yl]-ethanol](/img/structure/B8714497.png)

